Acitretin is a synthetic derivative of retinoic acid, classified as a second-generation retinoid. It is primarily used in the treatment of severe psoriasis and other skin disorders. Acitretin is notable for being the only systemic retinoid approved by the U.S. Food and Drug Administration for psoriasis treatment, showcasing its efficacy both as a standalone therapy and in combination with other treatments. Unlike its predecessor etretinate, acitretin exhibits lower fat solubility, leading to reduced accumulation in adipose tissue, which is beneficial for patients requiring long-term therapy .
Acitretin does not occur naturally; it is synthesized through various chemical processes. It belongs to the retinoid drug class, which includes first-generation retinoids (such as tretinoin and isotretinoin) and third-generation retinoids (like adapalene and tazarotene). The compound was developed in the 1970s by Bolag, who aimed to create more effective treatments for skin conditions .
The synthesis of acitretin can be achieved through several methods, including:
Acitretin has a complex molecular structure characterized by several functional groups:
Acitretin participates in various chemical reactions:
Acitretin exerts its therapeutic effects primarily through interaction with nuclear receptors:
Acitretin is primarily used in dermatology for treating severe psoriasis and other skin disorders due to its ability to normalize keratinocyte differentiation and reduce inflammation. Beyond dermatological applications, research continues into its potential uses in oncology, particularly concerning its antiproliferative effects against certain cancer cell lines . Additionally, ongoing studies are exploring novel analogs of acitretin that may offer enhanced efficacy or reduced side effects compared to existing treatments .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2